molecular formula C10H19N3O4 B1365513 H-Val-Gln-OH

H-Val-Gln-OH

Cat. No.: B1365513
M. Wt: 245.28 g/mol
InChI Key: XXDVDTMEVBYRPK-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-Gln-OH, also known as valyl-glutamine, is a dipeptide formed from the amino acids valine and glutamine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its stability and ability to participate in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Val-Gln-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

H-Val-Gln-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the individual amino acids (valine and glutamine) from hydrolysis, various oxidized derivatives from oxidation, and substituted peptides from substitution reactions .

Scientific Research Applications

H-Val-Gln-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.

    Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.

    Industry: Utilized in the production of bioactive peptides for cosmetics and pharmaceuticals.

Mechanism of Action

H-Val-Gln-OH exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

H-Val-Gln-OH can be compared with other dipeptides such as Gln-Val and Val-Leu-Pro-Val-Pro-Gln:

Conclusion

This compound is a versatile dipeptide with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1

InChI Key

XXDVDTMEVBYRPK-XPUUQOCRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N

sequence

VQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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